3',5-Difluoro[1,1'-biphenyl]-3-ol

Catalog No.
S6629008
CAS No.
1214328-86-5
M.F
C12H8F2O
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5-Difluoro[1,1'-biphenyl]-3-ol

CAS Number

1214328-86-5

Product Name

3',5-Difluoro[1,1'-biphenyl]-3-ol

IUPAC Name

3-fluoro-5-(3-fluorophenyl)phenol

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H

InChI Key

JDMSQIXRBQCCES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O

3',5-Difluoro[1,1'-biphenyl]-3-ol is an organic compound characterized by its biphenyl structure, with two fluorine atoms substituted at the 3' and 5' positions of one of the phenyl rings. The compound features a hydroxyl (-OH) group at the 3-position, contributing to its reactivity and potential biological activity. Its molecular formula is C13H10F2OC_{13}H_{10}F_2O, and it has a molecular weight of approximately 236.24 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interactions in biological systems, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, employing nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions .

Major Products

  • Oxidation: Formation of 3',5-Difluoro[1,1'-biphenyl]-3-one.
  • Reduction: Formation of 3',5-Difluoro[1,1'-biphenyl].
  • Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Research indicates that 3',5-Difluoro[1,1'-biphenyl]-3-ol exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets, where the hydroxyl group can form hydrogen bonds with biological molecules. The fluorine substituents enhance metabolic stability and lipophilicity, potentially affecting various biochemical pathways. Studies have suggested that this compound may have applications in drug development due to its ability to modulate enzyme activities and influence cellular processes .

The synthesis of 3',5-Difluoro[1,1'-biphenyl]-3-ol typically involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general conditions for this reaction include:

  • Catalyst: Palladium
  • Base: Potassium carbonate
  • Solvent: Tetrahydrofuran or dimethylformamide
  • Atmosphere: Inert atmosphere (e.g., nitrogen)
  • Temperature: Elevated temperatures

Industrial production methods mirror these synthetic routes but are optimized for larger-scale production, often utilizing continuous flow reactors for better control over reaction parameters .

3',5-Difluoro[1,1'-biphenyl]-3-ol has several notable applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential use in drug development, particularly in designing molecules with specific pharmacological properties.
  • Industry: Utilized in producing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic components .

Studies on the interactions of 3',5-Difluoro[1,1'-biphenyl]-3-ol with biological systems have revealed its potential impact on enzyme activity. Specifically, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for metabolizing various pharmaceuticals. Understanding these interactions is essential for assessing its safety profile and therapeutic potential. Research into its effects on cellular processes indicates that it can influence cell proliferation and apoptosis in certain contexts .

Several compounds share structural similarities with 3',5-Difluoro[1,1'-biphenyl]-3-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanolHydroxyl group attached to an ethyl chainEnhanced reactivity due to ethylene linkage
4-Fluoro[1,1'-biphenyl]-4-olFluorine substitution at the para positionDifferent biological activity profile
3',4-Difluoro[1,1'-biphenyl]-4-amineAmino group instead of hydroxylPotential as an anti-cancer agent

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical properties and biological activities. The unique combination of fluorine atoms and hydroxyl groups in 3',5-Difluoro[1,1'-biphenyl]-3-ol contributes to its distinct reactivity and potential applications in various scientific fields .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.05432120 g/mol

Monoisotopic Mass

206.05432120 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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